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4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile

Kinase inhibition EGFR/HER2 Structure-activity relationship

Researchers requiring a structurally distinct quinoline-3-carbonitrile scaffold for epigenetic probe discovery often face supply inconsistency for the 4-hydroxy variant. This compound directly solves that gap, offering a core scaffold divergent from the common 4-anilino kinase inhibitor chemotype. - Enables KDM4/JMJD2 demethylase inhibitor SAR campaigns, with the C4-OH preserving a critical Fe(II) binding motif analogous to crystallographically validated 8-hydroxyquinoline inhibitors. - The orthogonal C4-OH and C3-CN groups provide dual synthetic handles for affinity tag conjugation or click chemistry, supporting target deconvolution without disrupting the core pharmacophore. - Supplied with full NMR, HPLC, and LC-MS characterization, ensuring immediate identity verification for procurement workflows.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 61338-39-4
Cat. No. B1346834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile
CAS61338-39-4
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)NC=C(C2=O)C#N
InChIInChI=1S/C12H10N2O3/c1-16-8-3-9-11(10(4-8)17-2)14-6-7(5-13)12(9)15/h3-4,6H,1-2H3,(H,14,15)
InChIKeyOBTACCPRZUTOOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Baseline


4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile (CAS 61338-39-4; IUPAC: 6,8-dimethoxy-4-oxo-1H-quinoline-3-carbonitrile; molecular formula C₁₂H₁₀N₂O₃, MW 230.22 g/mol) is a polysubstituted quinoline-3-carbonitrile scaffold bearing a 4-hydroxyl, 6,8-dimethoxy, and 3-cyano substitution pattern . Its computed XlogP is 1.4 and topological polar surface area is 71.4 Ų, indicating balanced lipophilicity and polarity suitable for both solution-phase chemistry and membrane permeability considerations . It is commercially available from multiple vendors at ≥95% purity (up to 98% NLT specification) for research and development use, with documented NMR, HPLC, and LC-MS characterization data available to support identity verification and quality assurance in procurement workflows .

Versatile quinoline-3-carbonitrile building block for scaffold diversification
Multisite derivatization: C4–OH, C3–CN, C6,C8–diOMe
Not interchangeable with 4-anilinoquinoline kinase inhibitors

Structural and Functional Differentiation from Analogs


The 4-hydroxy substituent on this quinoline-3-carbonitrile scaffold creates a fundamental chemical and biological divergence from the widely studied 4-anilinoquinoline-3-carbonitrile kinase inhibitor class. In the 4-anilino series, the aniline nitrogen at C4 serves as the critical hinge-binding pharmacophore for EGFR/HER2 kinase inhibition, with compounds achieving sub-nanomolar IC₅₀ values (e.g., 0.15 nM against Src kinase for analog 17a) [1][2]. Replacing this aniline with a hydroxyl group eliminates the kinase hinge-binding motif, redirecting the scaffold toward entirely different target profiles—such as 2-oxoglutarate-dependent dioxygenase inhibition (exemplified by the 8-hydroxyquinoline KDM4 inhibitor series with crystallographically validated Fe(II) active-site binding) [3][4]. Additionally, the 6,8-dimethoxy configuration (versus the more common 6,7-dimethoxy pattern in EGFR inhibitor chemotypes) provides a distinct vector for derivatization and electronic modulation [5]. Generic substitution with 4-anilino-, 4-chloro-, or unsubstituted quinoline-3-carbonitriles would therefore fail to reproduce the target engagement profile and downstream biological readout, making compound-specific procurement essential for reproducible research outcomes.

4-Hydroxy Scaffold
4-Anilino Analogs
Lacks kinase hinge-binding motif
EGFR/HER2 hinge pharmacophore present
Redirects to metal-chelating enzyme targets
ATP-competitive kinase inhibition
6,8-Dimethoxy regioisomer alters electronic profile
Common 6,7-dimethoxy pattern in EGFR inhibitors
Class-level evidence; target engagement may shift across assay systems. Validate for specific experimental endpoints.

Quantitative Differential Evidence Guide


Divergent Kinase Targeting by 4-Hydroxy vs. 4-Anilino Substitution

In 4-anilinoquinoline-3-carbonitrile derivatives, the 4-anilino group is indispensable for EGFR/HER2 kinase hinge-region binding. Compound 6d (a representative 4-anilino-6-substituted quinoline-3-carbonitrile) exhibited IC₅₀ = 1.893 μM against A431 cells, outperforming Neratinib (IC₅₀ = 2.151 μM) [1]. Conversely, 4-hydroxyquinoline-3-carbonitriles lack this aniline pharmacophore and are not reported as direct ATP-competitive kinase inhibitors; their mechanism is redirected toward metal-chelating enzyme targets such as KDM4 demethylases, where 8-hydroxyquinoline scaffolds show IC₅₀ values in the low micromolar to nanomolar range via Fe(II) active-site chelation [2]. This structural dichotomy means that procurement of the 4-hydroxy variant for kinase inhibition studies would yield fundamentally different (and likely negative) results compared to 4-anilino analogs.

Kinase vs. Non-Kinase
Class-level
4-OH scaffold: metal-chelating enzyme target engagement
4-Anilino scaffold: EGFR/HER2 IC₅₀ 1.89 μM (A431); Src IC₅₀ 0.15 nM
Supports target-class divergence review
Class-level; confirm with direct kinase assay
Kinase inhibition EGFR/HER2 Structure-activity relationship 4-anilinoquinoline-3-carbonitrile

KDM4 Demethylase Inhibition via Hydroxyquinoline Metal Chelation

Quantitative high-throughput screening of ~236,000 compounds identified 8-hydroxyquinolines as cell-active histone demethylase (KDM4/JMJD2) inhibitors, with crystallographic evidence confirming binding to the catalytic Fe(II) in the enzyme active site [1]. The 4-hydroxyquinoline-3-carbonitrile scaffold shares the critical hydroxyquinoline metal-chelating motif with these validated KDM4 inhibitors. Follow-up structure-activity relationship studies on the 8-hydroxyquinoline series produced compounds with IC₅₀ values in the low nanomolar range (e.g., n-octyl-IOX1 ester prodrugs) for KDM4E and KDM4A inhibition, and cellular modulation of H3K9me3 demethylation was confirmed [1][2]. The 4-hydroxy-6,8-dimethoxy substitution pattern offers additional vectors (C6-OCH₃, C8-OCH₃, C3-CN) for optimizing potency, selectivity, and pharmacokinetic properties beyond the base 8-hydroxyquinoline chemotype.

KDM4 Inhibition Potential
Class-level
8HQ class: KDM4E IC₅₀ low μM
n-octyl-IOX1 prodrugs: low nM range
Shared Fe(II)-chelating KDM4 pharmacophore
Class-level inference; target compound not directly assayed
Epigenetics Histone demethylase KDM4/JMJD2 8-hydroxyquinoline Fe(II) chelation

Electronic and Steric Effects of 6,8- vs. 6,7-Dimethoxy Substitution

The 6,8-dimethoxy substitution pattern on the quinoline core results in distinct electronic distribution and steric profile compared to the 6,7-dimethoxy configuration prevalent in EGFR/HER2 inhibitor series (e.g., the clinical benchmark Lapatinib-like chemotypes). In the 6,7-dimethoxy-4-anilinoquinoline series, the C6 and C7 methoxy groups contribute to kinase hinge binding and solubility [1]. A comparative study of substituted quinolines including 6,8-dimethoxyquinoline derivatives by Okten et al. (2020) reported antiproliferative activity against MCF7 cancer cells with IC₅₀ values ranging from 2 to 50 μg/mL, cytotoxicity of approximately 7–35% relative to 5-fluorouracil and cisplatin controls, and metabolic enzyme inhibition with Ki values of 46.04–956.82 nM for hCA I, 54.95–976.93 nM for hCA II, and 5.51–155.22 nM for acetylcholinesterase (AChE) [2]. The 6,8-disubstituted scaffold provides a regioisomeric platform for probing target selectivity that is complementary to—but not interchangeable with—the 6,7-dimethoxy series.

Enzyme Inhibition Profile
Class-level
hCA I Ki: 46–957 nM
AChE Ki: 5.5–155 nM (6,8-diOMe series)
Regioisomeric substitution may shift target selectivity
Class-level; direct 6,7- vs 6,8- comparison needed
Structure-activity relationship Dimethoxyquinoline Antiproliferative activity Substitution pattern effects

Antibacterial DNA Gyrase Inhibition and MIC Benchmarks

A comprehensive study by Eissa et al. (2018) synthesized 63 quinoline-3-carbonitrile derivatives and evaluated 27 for antimicrobial activity. The most potent compounds (7a, 7g, 7i, 7l, 7o) achieved MIC values ranging from 12.5 to 25 μg/mL against tested bacterial strains, with molecular docking confirming binding to DNA gyrase (PDB: 2xct) as the mechanism of action [1]. ADMET analysis of this series predicted low blood-brain barrier penetration, good to moderate aqueous solubility, and no CYP2D6 inhibition—a favorable profile for antibacterial development that avoids the CYP inhibition liabilities of certain fluoroquinolone antibiotics [1]. The 4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile scaffold, while not among the specific compounds assayed in this study, represents a synthetic precursor from which C4-functionalized (e.g., 4-chloro, 4-amino) derivatives with potentially enhanced DNA gyrase inhibitory activity can be generated via nucleophilic aromatic substitution at the 4-position after activation [2].

Antimicrobial MIC Range
Class-level
MIC 12.5–25 μg/mL
S. pneumoniae, B. subtilis, E. coli
Supports DNA gyrase inhibitor screening
Class-level; target compound is a synthetic precursor
Antimicrobial DNA gyrase inhibition Minimum inhibitory concentration Quinoline-3-carbonitrile Drug resistance

Selective Cytotoxicity Toward Hepatocellular Carcinoma

Zhang et al. (2010) synthesized a series of quinoline-3-carbonitrile derivatives and evaluated cytotoxicity against four human cancer cell lines (A549 lung, HT-29 colon, MDA-MB-231 breast, SMMC-7721 liver) by MTT assay with Gefitinib as the positive control [1]. The compounds displayed excellent selective cytotoxicity toward the SMMC-7721 hepatocellular carcinoma cell line, with five compounds (7c, 7e, 11b, 11f, 11g) demonstrating greater potency than Gefitinib against this liver cancer line [1]. This liver cancer selectivity is notable because many quinoline-based kinase inhibitors show preferential activity against lung or breast cancer lines (e.g., EGFR-mutant NSCLC), not hepatocellular carcinoma. The selectivity profile may be influenced by the specific quinoline substitution pattern, with C4 and C6 substituents modulating cell line preference [1].

HCC Cell-Model Preference
Class-level
Quinoline-3-carbonitrile derivatives
Reported greater potency than Gefitinib vs. SMMC-7721
Supports hepatocellular carcinoma cell-model screening
Exact IC₅₀ behind paywall; class-level evidence
Cytotoxicity Anticancer Quinoline-3-carbonitrile Hepatocellular carcinoma Gefitinib comparison

Synthetic Tractability via C4-OH Latent Leaving Group

The 4-hydroxy group of 4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile can be converted to a 4-chloro leaving group (via POCl₃ or similar chlorinating agents), enabling subsequent nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides . This synthetic versatility contrasts with 4-anilinoquinoline-3-carbonitriles, where the C4-N bond is already occupied, limiting further C4 diversification. The 4-chloro analog (4-chloro-6,8-dimethoxyquinoline-3-carbonitrile, CAS 1017049-01-2) is commercially available and represents the activated intermediate for library synthesis . The C4-OH → C4-Cl → C4-Nu synthetic sequence is well-established in quinoline chemistry (see patent ZA200409639B describing analogous transformations) and provides a practical route to generate diverse compound libraries from a single procurement of the 4-hydroxy precursor [1].

C4 Diversification Route
Reported
C4–OH → C4–Cl (POCl₃) → SNAr
Reacts with amines, thiols, alkoxides
Enables focused library synthesis from one precursor
Method validated by patent ZA200409639B
Synthetic chemistry Scaffold diversification Nucleophilic aromatic substitution Quinoline-3-carbonitrile Drug discovery

Procurement-Driven Research Application Scenarios


Epigenetic Probe Development for KDM4 Demethylase Inhibition

Based on the validated activity of 8-hydroxyquinolines as KDM4/JMJD2 histone demethylase inhibitors with crystallographically confirmed Fe(II) active-site binding [1], the 4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile scaffold provides a structurally distinct starting point for epigenetic probe discovery. Researchers can leverage the C6 and C8 methoxy substituents for electronic tuning and the C3 nitrile as a hydrogen-bond acceptor to optimize potency beyond the base 8-hydroxyquinoline chemotype. The scaffold's computed XlogP of 1.4 and TPSA of 71.4 Ų suggest favorable drug-like physicochemical properties for cell permeability [2]. Procurement of this compound enables structure-activity relationship campaigns that explore C4, C6, and C8 substitution effects on KDM4 subtype selectivity (KDM4A-E) and cellular H3K9me3 demethylation activity [1].

Antibacterial Lead Optimization via C4 Diversification

The established antimicrobial activity of quinoline-3-carbonitrile derivatives (MIC = 12.5–25 μg/mL against Gram-positive and Gram-negative bacteria via DNA gyrase inhibition, PDB: 2xct) provides a quantitative benchmark for lead optimization [1]. The 4-hydroxy compound serves as the ideal starting material for generating focused libraries through C4 activation (conversion to 4-chloro followed by SNAr with diverse amines) [2]. This synthetic strategy enables systematic exploration of C4 substituent effects on DNA gyrase binding affinity, antibacterial potency, and ADMET properties (including CYP2D6 non-inhibition and moderate aqueous solubility, which are favorable characteristics identified in the quinoline-3-carbonitrile series) [1][2].

Hepatocellular Carcinoma-Focused Anticancer Screening

Zhang et al. (2010) demonstrated that quinoline-3-carbonitrile derivatives exhibit selective cytotoxicity toward the SMMC-7721 hepatocellular carcinoma cell line, with five compounds surpassing the potency of Gefitinib [1]. This liver cancer selectivity profile is distinct from the lung and breast cancer focus of 4-anilinoquinoline EGFR/HER2 inhibitors [2]. Procurement of 4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile enables medicinal chemistry teams to explore the structural determinants of hepatocellular carcinoma selectivity within this scaffold class, with the C4-OH position available for systematic modification and the 6,8-dimethoxy pattern providing a regioisomeric alternative to the 6,7-dimethoxy configuration prevalent in the EGFR inhibitor literature [1][2].

Chemical Biology Tool Compound Synthesis for Target ID

The orthogonal reactivity profile of 4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile—possessing a C4-OH for affinity tag conjugation (via ester or carbamate linkage) and a C3-CN group for click chemistry or biotinylation after reduction to amine—makes this compound suitable for chemical biology probe design [1]. In contrast to 4-anilinoquinoline-3-carbonitriles where the C4 position is already occupied by the pharmacophoric aniline, the 4-hydroxy scaffold preserves the critical quinoline-3-carbonitrile core while offering synthetic handles for installing photoaffinity labels, fluorescent reporters, or biotin tags without compromising the core pharmacophore [2]. This dual-functional character supports target deconvolution studies in phenotypic screening hit follow-up.

Application
Selection Property
Validation Focus
KDM4 Epigenetic Probe Development
Hydroxyquinoline Fe(II)-chelating motif
KDM4 isoform selectivity; H3K9me3 demethylation modulation
Antibacterial Lead Optimization
C4–OH latent leaving group for SNAr diversification
DNA gyrase binding affinity; MIC determination
Hepatocellular Carcinoma Cell-Model Studies
Regioisomeric 6,8-dimethoxy substitution pattern
SMMC-7721 cell-line potency and selectivity profiling
Chemical Biology Probe Synthesis
Dual reactive handles (C4–OH, C3–CN)
Target engagement confirmation via affinity probes
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